7-Hydroxy-4-methyl-6-nitro-2H-chromen-2-one
Overview
Description
7-Hydroxy-4-methyl-6-nitro-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit fascinating fluorescence behavior upon excitation with ultraviolet light
Preparation Methods
The synthesis of 7-Hydroxy-4-methyl-6-nitro-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts . Another method includes the Knoevenagel condensation, which involves the reaction of aldehydes with active methylene compounds under basic conditions . Industrial production methods often utilize green chemistry principles, such as using environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form quinones, which are important intermediates in organic synthesis . Reduction reactions can convert it into dihydro derivatives, enhancing its biological activity . Substitution reactions, such as halogenation or nitration, can introduce different functional groups, leading to the formation of novel derivatives with unique properties .
Scientific Research Applications
7-Hydroxy-4-methyl-6-nitro-2H-chromen-2-one has numerous applications in scientific research. In chemistry, it is used as a fluorescent probe for detecting metal ions and studying molecular interactions . In biology, it serves as a tool for imaging and tracking cellular processes . In medicine, its derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents . Additionally, it finds applications in the industry as a component in dyes, optical materials, and sensors .
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can bind to specific enzymes, inhibiting their activity and leading to therapeutic effects . For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways . Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Compared to other coumarin derivatives, 7-Hydroxy-4-methyl-6-nitro-2H-chromen-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties . Similar compounds include 7-hydroxy-4-methylcoumarin, 7-hydroxy-4-propylcoumarin, and 7-hydroxy-4-phenylcoumarin . These compounds share the coumarin core structure but differ in their substituents, leading to variations in their reactivity and applications .
Properties
IUPAC Name |
7-hydroxy-4-methyl-6-nitrochromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO5/c1-5-2-10(13)16-9-4-8(12)7(11(14)15)3-6(5)9/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLGBPYLXGFDJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172518 | |
Record name | 7-Hydroxy-6-(hydroxy(oxido)amino)-4-methyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19037-68-4 | |
Record name | 7-Hydroxy-4-methyl-6-nitrocoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019037684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC382377 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382377 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Hydroxy-6-(hydroxy(oxido)amino)-4-methyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-HYDROXY-4-METHYL-6-NITROCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38X45RKB36 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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